6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Description
6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide (C₁₀H₇F₃N₂OS) is a heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a carbohydrazide moiety at the 2-position. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, making it valuable in pharmaceutical and materials science applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-5-3-8(9(16)15-14)17-7(5)4-6/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNNQTXWMOXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172941 | |
| Record name | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-94-8 | |
| Record name | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base or through the use of trifluoromethylating agents like Ruppert’s reagent (CF3SiMe3).
Carbohydrazide Formation: The final step involves the reaction of the trifluoromethylated benzothiophene with hydrazine or hydrazine derivatives to form the carbohydrazide moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbohydrazide moiety, potentially converting it to corresponding amines or hydrazines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the -CF3 group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide has been identified as a potential lead compound in drug discovery due to its ability to interact with biological targets. Its unique structure allows for modulation of enzyme activity and receptor interactions, which is crucial in developing new therapeutics.
- Case Study : A study evaluated derivatives of this compound for their analgesic effects, demonstrating significant biological activity that warrants further investigation into its therapeutic potential.
Agrochemicals
The compound serves as a building block in the synthesis of agrochemicals. Its reactivity allows for the development of herbicides and pesticides that are more effective due to enhanced stability and bioactivity.
- Data Table: Comparison of Chemical Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Trifluoromethyl group at position 6 | Enhanced binding affinity and metabolic stability |
| 6-(Chloromethyl)-1-benzothiophene-2-carbohydrazide | Chloromethyl group instead of trifluoromethyl | Potentially different biological activities due to halogen type |
| 6-(Trifluoromethyl)-1-benzothiophene-2-thiol | Thiol group | Increased reactivity in redox reactions |
Material Science
In material science, this compound is being explored for its potential use in developing materials with specific properties such as increased thermal stability and reactivity.
- Application Example : The incorporation of trifluoromethyl groups in polymers has been shown to enhance their thermal properties, making them suitable for high-performance applications .
Biological Evaluation
The biological evaluation of this compound has revealed promising results:
- Mechanism of Action : The compound interacts with various molecular targets, modulating their activity through hydrogen bonding and other interactions facilitated by the carbohydrazide moiety .
- Toxicological Profile : Preliminary studies indicate moderate toxicity levels, categorizing it under specific target organ toxicity (STOT) with potential irritant effects .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carbohydrazide moiety can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide, highlighting substituent variations and molecular properties:
*Note: CAS numbers may overlap due to database discrepancies.
Functional and Pharmacological Comparisons
Corrosion Inhibition
- 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) : Acts as a cathodic inhibitor in hydrochloric acid, with efficiency increasing with concentration (up to a critical value) and decreasing temperature. Adsorption follows Temkin and Langmuir isotherms, suggesting physisorption .
Substituent Position Effects
- 5-CF₃ vs. 6-CF₃ : The position of the -CF₃ group influences electronic distribution. A 5-CF₃ substituent () may alter ring electron density differently than 6-CF₃, impacting binding interactions in biological targets.
- 4-CF₃ vs. 6-CF₃ : Substitution at the 4-position () could sterically hinder the carbohydrazide moiety, reducing its accessibility in chemical reactions compared to the 6-position.
Biological Activity
6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group which enhances its lipophilicity, allowing for better membrane penetration. This structural characteristic is crucial for its interaction with various biological targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.
- Target Interaction : Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound may serve as a potent antibacterial and antifungal agent, particularly effective against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can inhibit the growth of leukemia and breast cancer cells without significant cytotoxic effects on normal cells.
| Cell Line | Growth Inhibition (%) | Concentration (µM) |
|---|---|---|
| RPMI-8226 (Leukemia) | >90% | 10 |
| MCF-7 (Breast Cancer) | >85% | 10 |
This indicates its potential as a therapeutic agent in cancer treatment, particularly due to its selective toxicity towards malignant cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was found to outperform standard antibiotics against resistant strains. The study highlighted its potential application in treating infections caused by drug-resistant bacteria .
Case Study 2: Anticancer Properties
A comparative analysis with established anticancer drugs revealed that this compound exhibited superior potency against certain cancer types compared to traditional treatments like sunitinib. This suggests that it could be developed into a novel therapeutic option for cancer patients .
Q & A
Basic: What are the common synthetic routes for 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the benzothiophene-2-carboxylic acid scaffold. This may start with cyclization of substituted benzene derivatives using sulfur-containing reagents (e.g., Lawesson’s reagent) .
- Step 2: Introduction of the trifluoromethyl group at the 6-position via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) .
- Step 3: Conversion of the carboxylic acid to the hydrazide derivative by reacting with hydrazine hydrate under reflux in ethanol .
Key challenges include regioselective trifluoromethylation and minimizing side reactions during hydrazide formation. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tightly controlled to achieve >70% yield .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the trifluoromethyl group and hydrazide linkage. ¹⁹F NMR is critical for verifying CF₃ substitution .
- LCMS/HPLC: To assess purity and molecular ion consistency (e.g., [M+H]+ peaks). Retention times under standardized conditions (e.g., MeCN/water with 0.1% formic acid) ensure reproducibility .
- X-ray Crystallography: For unambiguous structural confirmation, though this requires high-purity crystals .
- Elemental Analysis: To validate stoichiometry, particularly given fluorine’s high atomic weight .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance trifluoromethylation efficiency by stabilizing intermediates .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for CF₃ introduction, reducing byproducts .
- Temperature Control: Lower temperatures (0–5°C) during hydrazide formation minimize hydrolysis, while higher temperatures (80–100°C) accelerate coupling steps .
- Workflow Monitoring: Use TLC or in-situ FTIR to track reaction progress and terminate before side reactions dominate .
Advanced: What strategies address discrepancies in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Purity Variability: Impurities (e.g., unreacted hydrazine) can skew bioassay results. Repurify via preparative HPLC with mobile-phase standardization .
- Assay Conditions: Differences in buffer pH, ionic strength, or cell lines (for in vitro studies) alter activity. Validate protocols using reference inhibitors .
- Fluorine-Specific Effects: The CF₃ group’s electron-withdrawing nature may unpredictably modulate binding affinity. Use isosteric replacements (e.g., CH₃ or Cl) in control experiments .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The CF₃ group’s hydrophobicity often enhances binding to lipophilic pockets .
- MD Simulations: Simulate ligand-protein dynamics over 100+ ns to assess stability. Focus on hydrogen bonding between the hydrazide NH and catalytic residues .
- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .
Advanced: Why do studies report conflicting data on this compound’s enzyme inhibition efficacy?
Answer:
Contradictions may stem from:
- Enzyme Isoforms: Variant protein structures (e.g., CYP450 subtypes) exhibit differing sensitivities to CF₃-substituted ligands .
- Redox Interference: The benzothiophene moiety may undergo oxidation in certain assays, generating reactive intermediates that skew IC₅₀ values .
- Solubility Artifacts: Low aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via nephelometry .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial Development: The hydrazide group chelates metal ions essential for bacterial enzymes .
- Kinase Inhibition: The CF₃ group enhances binding to ATP pockets in cancer-related kinases (e.g., EGFR) .
- Prodrug Design: Hydrazide’s pH-sensitive cleavage enables targeted drug release in acidic tumor microenvironments .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?
Answer:
- Bioavailability: CF₃ increases lipophilicity (logP by ~0.5–1.0), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability: Fluorine’s electronegativity slows oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Protein Binding: CF₃ strengthens hydrophobic interactions with serum albumin, affecting free drug concentration .
Data Contradiction Analysis Example
Issue: Varying reports on cytotoxicity (IC₅₀ = 2–50 µM in cancer cell lines).
Resolution:
- Source 1: IC₅₀ = 2 µM (using MCF-7 cells with 48-hour exposure) .
- Source 2: IC₅₀ = 50 µM (using HeLa cells with 24-hour exposure) .
Root Cause: Exposure time and cell line-specific efflux pumps (e.g., P-gp overexpression in HeLa) explain disparities. Standardize assays using isogenic cell lines and matched incubation times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
